2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
“2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C9H7ClN2 . It has a molecular weight of 178.62 .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, can be achieved through various methods. One such method involves a copper-catalyzed multicomponent reaction . This process yields 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . The reaction involves benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a solid compound with a melting point of 249-252 °C . It has a molecular weight of 178.62 .Scientific Research Applications
- Imidazole derivatives, including CPBI, have demonstrated antimicrobial properties. They exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored CPBI’s potential as an antimicrobial agent in various contexts .
- CPBI derivatives have been synthesized and screened for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating CPBI’s antioxidant potential contributes to understanding its therapeutic applications .
- Imidazole compounds, including CPBI, have shown anti-inflammatory and analgesic properties. These effects are relevant for managing pain and inflammation-related conditions. Researchers continue to explore CPBI’s potential in this area .
- Tuberculosis remains a global health concern. Some imidazole derivatives, including CPBI, have been investigated for their antitubercular activity. Understanding their mechanisms of action and efficacy is essential for developing new treatments .
- Imidazole-based compounds have attracted attention as potential anticancer agents. CPBI derivatives may interfere with DNA activities, making them interesting candidates for cancer therapy. Further studies are needed to validate their effectiveness .
- Although specific research on CPBI’s antiviral activity is limited, imidazole derivatives have been explored as potential antiviral agents. Investigating CPBI’s effects against viral infections could yield valuable insights .
Antimicrobial Activity
Antioxidant Properties
Anti-Inflammatory and Analgesic Effects
Antitubercular Activity
Anticancer Potential
Antiviral Properties
Biological Significance and Applications
Future Directions
Imidazole derivatives, such as “2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, have a broad range of medicinal applications and are an active area of research . They are used in the synthesis of pharmaceuticals and natural products, and have potential in imidazole-based drug discovery and developments .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUDGKVGCGPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455565 | |
Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
CAS RN |
2622-73-3 | |
Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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